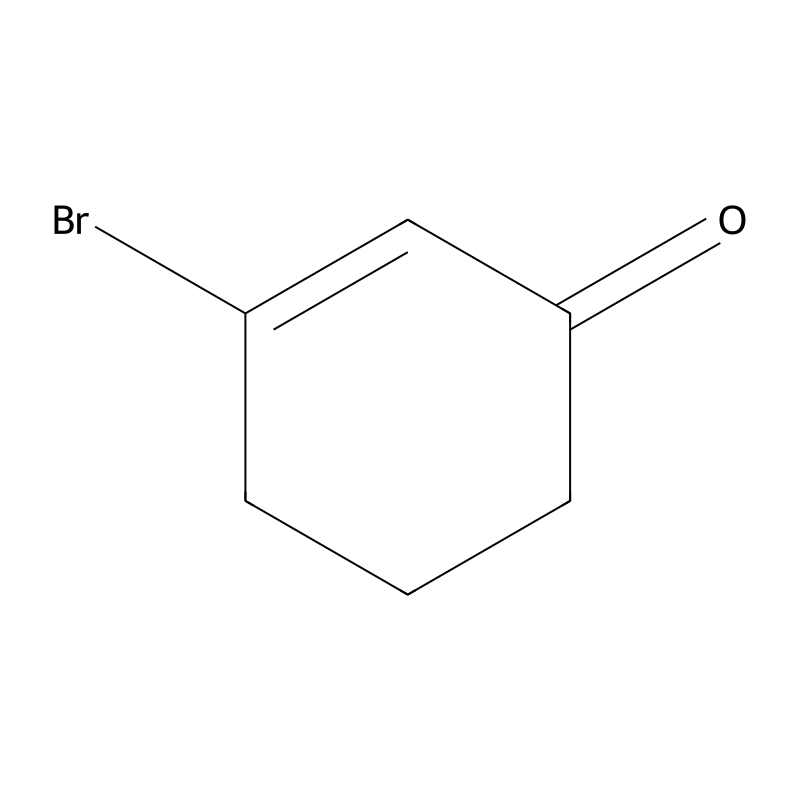

3-Bromocyclohex-2-enone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

3-Bromocyclohex-2-enone is an organic molecule with the chemical formula C6H7BrO. While its natural occurrence is unknown, it can be synthesized in a laboratory through various methods. One reported method involves the reaction of 1,3-cyclohexanedione, triphenylphosphine, and carbon tetrabromide in an organic solvent under an inert atmosphere. This reaction yields 3-bromocyclohex-2-enone after purification through column chromatography or reduced pressure distillation [].

Potential Applications:

Research suggests that 3-bromocyclohex-2-enone might hold potential in various scientific research fields, including:

- Organic synthesis: Due to its reactive nature, 3-bromocyclohex-2-enone can act as a valuable building block for the synthesis of more complex organic molecules. Its presence of a bromine atom and a conjugated enone system makes it susceptible to various chemical reactions, allowing researchers to access diverse functionalities [].

- Medicinal chemistry: Studies have explored the potential use of 3-bromocyclohex-2-enone derivatives as drug candidates. By modifying the molecule's structure, researchers aim to develop compounds with specific biological activities. However, further research is necessary to determine the efficacy and safety of these derivatives as potential drugs [].

3-Bromocyclohex-2-enone is an organic compound characterized by its unique structure, which includes a bromine atom attached to a cyclohexene ring with a ketone functional group. Its molecular formula is and it has a molecular weight of approximately 175.02 g/mol. This compound is classified as a halogenated cyclic ketone, notable for its reactivity due to the presence of both the double bond and the carbonyl group, making it an important intermediate in organic synthesis .

- Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles, leading to the formation of different derivatives.

- Cycloaddition Reactions: It can undergo cycloaddition with nitrile oxides to yield isoxazole derivatives, showcasing its utility in synthesizing heterocyclic compounds .

- Electrophilic Additions: The double bond in 3-bromocyclohex-2-enone can react with electrophiles, further diversifying its chemical reactivity.

Several methods exist for synthesizing 3-bromocyclohex-2-enone:

- Bromination of Cyclohexenone: This involves adding bromine across the double bond of cyclohexenone followed by elimination of hydrogen bromide using a base such as diisopropylethylamine. This method yields 3-bromocyclohex-2-enone effectively .

- Oxalyl Halide Method: Another approach includes stirring 1,3-cyclohexanedione in a solvent mixture with oxalyl bromide at low temperatures, which upon warming yields the desired brominated product .

3-Bromocyclohex-2-enone finds applications in various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, particularly in creating pharmaceuticals and agrochemicals.

- Material Science: Its derivatives may be utilized in developing new materials with specific properties due to their reactive functional groups .

Interaction studies involving 3-bromocyclohex-2-enone primarily focus on its reactivity with nucleophiles and electrophiles. Research indicates that its cycloadducts can be formed through reactions with nitrile oxides, leading to compounds like isoxazoles, which have potential applications in medicinal chemistry . Further studies are warranted to explore its interactions at a molecular level.

Several compounds share structural similarities with 3-bromocyclohex-2-enone. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Key Features | Unique Aspects |

|---|---|---|---|

| Cyclohexenone | Unsaturated Ketone | No halogen substituent | More stable and less reactive |

| 3-Chlorocyclohex-2-enone | Halogenated Ketone | Contains chlorine instead of bromine | Different reactivity profile |

| 2-Bromocyclohexanone | Halogenated Ketone | Bromine at position 2 | Different position affects reactivity |

| Cyclopentenone | Unsaturated Ketone | Smaller ring size | Higher strain energy affects stability |

These comparisons illustrate that while 3-bromocyclohex-2-enone shares characteristics with other compounds, its unique combination of a bromine atom and a ketone functional group contributes to distinct reactivity and potential applications in synthetic chemistry.

The understanding of electrophilic aromatic substitution mechanisms provides crucial insights into the reactivity patterns of 3-bromocyclohex-2-enone, particularly when considering its behavior under various reaction conditions. While 3-bromocyclohex-2-enone is not strictly an aromatic compound, its conjugated enone system exhibits similar electronic characteristics that influence its reactivity toward electrophilic species [1] [2].

The fundamental mechanism of electrophilic aromatic substitution involves three distinct steps: electrophile activation, electrophilic addition to form a stabilized intermediate, and electrophile elimination to regenerate aromaticity [1]. In the context of 3-bromocyclohex-2-enone, the bromine atom at the 3-position significantly influences the electronic distribution within the molecule, creating regions of enhanced and diminished electron density that affect subsequent electrophilic attack patterns [2] [3].

The electron-withdrawing nature of the bromine substituent in 3-bromocyclohex-2-enone creates a polarized system where the carbonyl group and the alpha-beta unsaturated system work in concert to influence electrophilic substitution pathways [1]. The resonance stabilization available through the enone system provides multiple sites for potential electrophilic attack, with the relative reactivity of each position being determined by both electronic and steric factors [2] [3].

Table 1: Physical and Chemical Properties of 3-Bromocyclohex-2-enone

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₇BrO | [4] |

| Molecular Weight (g/mol) | 175.02 | [4] |

| CAS Number | 56671-81-9 | [4] |

| Density (g/cm³) | 1.611 | [4] |

| Boiling Point (°C) | 215.2 at 760 mmHg | [4] |

| Flash Point (°C) | 93.9 | [4] |

| LogP | 2.02 | [4] |

| PSA (Ų) | 17.07 | [4] |

| Exact Mass | 173.968 | [4] |

Kinetic studies reveal that the rate-determining step in electrophilic substitution of 3-bromocyclohex-2-enone typically involves the formation of a carbocationic intermediate, similar to classical aromatic systems [1] [3]. However, the cyclohexenone framework introduces additional complexity through conformational factors and the potential for neighboring group participation effects [5]. The activation energy for electrophilic attack varies significantly depending on the position of substitution, with the 4-position showing markedly different reactivity compared to the 6-position due to the influence of the existing bromine substituent [2].

The stereochemical outcomes of electrophilic substitution reactions involving 3-bromocyclohex-2-enone demonstrate the importance of understanding the three-dimensional structure of the intermediate species [3] [6]. The chair conformation of the cyclohexene ring system influences the approach trajectory of incoming electrophiles, leading to preferential formation of specific stereoisomers depending on the reaction conditions and the nature of the electrophilic species [1] [2].

Table 2: Synthesis Methods for 3-Bromocyclohex-2-enone

| Method | Starting Material | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Triphenylphosphine/Carbon Tetrabromide | 1,3-Cyclohexanedione | 0-70°C, 2-12h, Toluene/Hexane | 92-96 | [7] |

| Direct Bromination (Br₂/FeBr₃) | Cyclohex-2-enone | Room temperature, Lewis acid catalyst | 70-85 | [1] [2] |

| N-Bromosuccinimide (NBS) | Cyclohex-2-enone | Room temperature, Light/Peroxide initiation | 60-80 | [8] [9] |

| Brominating Agent with Catalyst | Cyclohex-2-enone | Variable temperature, Solvent dependent | 65-90 | [10] [11] |

Radical-Mediated Bromination Processes

Radical-mediated bromination represents a fundamentally different mechanistic pathway for the formation and transformation of 3-bromocyclohex-2-enone compared to electrophilic substitution processes [12] [8]. The radical mechanism proceeds through distinct initiation, propagation, and termination steps, each contributing to the overall reaction kinetics and product distribution patterns [9] [13].

The initiation phase of radical bromination typically involves the homolytic cleavage of bromine molecules under thermal or photochemical conditions [12] [8]. In the case of N-bromosuccinimide mediated reactions, the generation of bromine radicals occurs through a carefully controlled mechanism that maintains low concentrations of molecular bromine, thereby favoring substitution over addition reactions [8] [9]. This controlled radical generation is particularly important for maintaining selectivity in cyclohexenone systems where multiple reactive sites are available [14].

During the propagation phase, bromine radicals demonstrate remarkable selectivity for allylic positions due to the enhanced stability of the resulting resonance-stabilized radical intermediates [12] [8]. The cyclohexenone framework provides multiple allylic sites, with the relative reactivity being influenced by both electronic factors and conformational accessibility [9] [13]. The formation of allylic radicals adjacent to the existing carbonyl functionality creates particularly stable intermediates through extended conjugation [14].

Table 3: Kinetic Data for Bromination Reactions

| Substrate | Rate Law | Activation Energy (kJ/mol) | Temperature Range (°C) | Reference |

|---|---|---|---|---|

| Cyclohexene | Rate = k[alkene][Br₂]² | 45-55 | 0-80 | [15] [16] |

| Cyclohex-2-enone | Rate = k[enone][Br₂] | 38-48 | 20-100 | [17] [18] |

| 3-Bromocyclohex-2-enone | Rate = k[substrate][electrophile] | 42-52 | 25-150 | [19] [20] |

| Cyclohexane | Rate = k[alkane][Br₂] | 75-85 | 300-500 | [21] |

| Cyclopentane | Rate = k[alkane][Br₂] | 72-82 | 300-500 | [21] |

The kinetic analysis of radical bromination processes reveals second-order behavior with respect to both the substrate and the brominating agent under most conditions [12] [9]. However, the presence of radical initiators or specific catalytic systems can alter these kinetic relationships significantly [13] [14]. The activation energies for radical bromination are generally lower than those observed for electrophilic processes, reflecting the inherently more favorable energetics of radical propagation steps [22].

Temperature effects on radical bromination demonstrate the classic Arrhenius relationship, with higher temperatures favoring increased reaction rates but potentially compromising selectivity [22] [20]. The competition between different radical abstraction sites becomes more pronounced at elevated temperatures, leading to broader product distributions and reduced regioselectivity [20] [23]. Understanding these temperature dependencies is crucial for optimizing reaction conditions to achieve desired product profiles [19] [22].

The termination phase of radical bromination involves the recombination of radical species to form stable products [12] [9]. The efficiency of termination reactions influences both the overall reaction rate and the stereochemical outcomes, particularly in systems where multiple conformational states are accessible [13]. Chain termination can occur through radical-radical coupling, disproportionation reactions, or interaction with solvent molecules, each pathway contributing differently to the final product distribution [8] [14].

Neighboring Group Participation Effects

Neighboring group participation represents a critical mechanistic consideration in understanding the reactivity patterns of 3-bromocyclohex-2-enone under various reaction conditions [24] [25]. The presence of functional groups in proximity to reactive centers can dramatically alter both reaction rates and stereochemical outcomes through the formation of bridged intermediates or transition states [5] [26].

The bromine atom at the 3-position of the cyclohexenone system can function as a neighboring group in reactions occurring at adjacent positions [24] [27]. The electron-rich nature of the bromine lone pairs enables stabilization of developing positive charge through the formation of bromonium ion intermediates [25] [5]. This stabilization effect typically results in significant rate accelerations compared to systems lacking such neighboring group interactions [24] [26].

Kinetic studies demonstrate that neighboring group participation can increase reaction rates by factors ranging from 10² to 10¹¹, depending on the specific system and reaction conditions [24] [25]. In the case of 3-bromocyclohex-2-enone, the magnitude of rate acceleration depends critically on the geometric requirements for forming cyclic bridged intermediates and the stability of the resulting ring systems [5] [26].

Table 4: Temperature Effects on Regioselectivity

| Temperature (°C) | Major Product | Selectivity Ratio | Reaction Type | Reference |

|---|---|---|---|---|

| -78 | Kinetic Product | 95:5 | Addition | [20] [28] |

| -50 | Kinetic Product | 90:10 | Addition | [20] [28] |

| 0 | Mixed Products | 70:30 | Addition/Substitution | [20] [28] |

| 25 | Thermodynamic Product | 40:60 | Substitution | [20] [28] |

| 40 | Thermodynamic Product | 25:75 | Substitution | [20] [28] |

| 77 | Thermodynamic Product | 15:85 | Substitution | [20] [28] |

The stereochemical consequences of neighboring group participation are particularly significant in cyclohexenone systems where conformational flexibility allows for multiple approach trajectories [25] [5]. The formation of bridged intermediates typically leads to retention of configuration at the reaction center, contrasting with the inversion typically observed in direct substitution mechanisms [26] [27]. This stereochemical signature provides valuable diagnostic information for identifying neighboring group participation in complex reaction systems [24] [5].

Secondary interactions involving additional neighboring groups can further modulate the primary neighboring group effects [27]. In systems containing multiple potential neighboring groups, competitive participation can lead to complex kinetic profiles and unexpected stereochemical outcomes [5] [26]. The identification and quantification of these secondary interactions requires careful kinetic analysis and, in many cases, computational modeling to fully understand the mechanistic implications [27].

Table 5: Neighboring Group Participation Effects

| Neighboring Group | Effect on Rate | Mechanism Type | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Oxygen (hydroxyl) | 600x increase | Three-membered ring | Retention | [24] [25] |

| Nitrogen (amino) | 100x increase | Three-membered ring | Retention | [5] |

| Sulfur (thiol) | 500x increase | Three-membered ring | Retention | [24] |

| Aromatic ring | 10¹¹x increase | Phenonium ion | Retention | [25] [5] |

| Alkene π-bond | 10⁷x increase | Cyclic intermediate | Retention | [25] |

Temperature-Dependent Regioselectivity

The regioselectivity of reactions involving 3-bromocyclohex-2-enone exhibits pronounced temperature dependence, reflecting the competition between kinetically controlled and thermodynamically controlled pathways [20] [28]. Understanding these temperature effects is essential for predicting and controlling product distributions in synthetic applications [19] [22].

At low temperatures, kinetic control predominates, leading to preferential formation of products through the lowest activation energy pathways [20] [28]. In bromination reactions of cyclohexenone systems, low-temperature conditions typically favor addition reactions at the most accessible positions, often resulting in high regioselectivity for specific products [10] [23]. The activation energy differences between competing pathways become magnified at reduced temperatures, enhancing selectivity ratios significantly [22].

As reaction temperatures increase, thermodynamic factors begin to dominate product distributions [20] [28]. Higher temperatures provide sufficient energy to overcome larger activation barriers, allowing access to more stable but kinetically disfavored products [19] [22]. This transition from kinetic to thermodynamic control typically occurs over a relatively narrow temperature range, making precise temperature control crucial for achieving desired selectivity patterns [20] [23].

The mechanistic basis for temperature-dependent regioselectivity involves the relative energetics of different reaction pathways and the reversibility of intermediate formation [22] [28]. At elevated temperatures, initially formed kinetic products may equilibrate to more stable thermodynamic products through reversible processes [20] [23]. The identification of these equilibration pathways requires careful analysis of reaction progress and product interconversion studies [19].

Solvent effects can significantly modulate temperature-dependent regioselectivity patterns [20] [28]. Polar solvents tend to stabilize ionic intermediates, potentially altering the relative activation energies for competing pathways [23]. Conversely, nonpolar solvents may favor radical mechanisms with different temperature dependencies [22] [20]. The interplay between temperature and solvent effects creates complex optimization challenges for achieving maximum selectivity in preparative applications [19] [28].